N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is an organic compound featuring a unique structural composition, making it of significant interest in various scientific research domains. This compound contains both mesityl and indole groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can be synthesized through a multi-step process involving the formation of the thioacetamide backbone followed by the introduction of the mesityl and indole groups. The initial steps often involve the thioesterification of an appropriate carboxylic acid derivative, followed by amide bond formation. These reactions typically require reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of greener chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo several types of chemical reactions including:
Oxidation: : The compound can be oxidized at the sulfur atom to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reduction of the compound can be achieved at the indole or amide functionalities using agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The mesityl and indole groups can participate in electrophilic aromatic substitution reactions due to their electron-rich nature, using reagents like bromine or chlorosulfonic acid.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Electrophiles: : Bromine, chlorosulfonic acid.
Major Products
Sulfoxides and Sulfones: : Products of sulfur oxidation.
Reduced Derivatives: : Products from the reduction of indole or amide groups.
Substituted Products: : Various derivatives from electrophilic aromatic substitution.
Scientific Research Applications
N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide finds applications across several scientific fields due to its unique chemical structure:
Chemistry: : Used as a reagent in synthetic organic chemistry for constructing complex molecular architectures.
Biology: : Investigated for its potential interactions with biological macromolecules, influencing processes like enzyme activity or signal transduction.
Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of novel materials, including polymers and nanomaterials, due to its structural rigidity and chemical reactivity.
Mechanism of Action
The mechanism by which N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide exerts its effects can vary depending on the context. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole moiety could facilitate binding to protein pockets, while the mesityl and thioacetamide groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can be compared with similar compounds that possess indole or mesityl groups:
N-mesityl-2-(1H-indol-3-yl)thioacetamide: : Lacks the 2-methylbenzyl group, potentially altering its reactivity and biological activity.
2-(1-(2-methylbenzyl)-1H-indol-3-yl)thioacetamide: : Without the mesityl group, this compound may show different chemical properties and applications.
N-mesityl-2-((1H-indol-3-yl)thio)acetamide: : Similar backbone but lacks the specific substitution patterns, affecting its uniqueness.
This compound stands out due to its combined structural features, which may offer distinct advantages in synthetic and biological applications.
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-18-13-20(3)27(21(4)14-18)28-26(30)17-31-25-16-29(24-12-8-7-11-23(24)25)15-22-10-6-5-9-19(22)2/h5-14,16H,15,17H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOTUPRRESAIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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